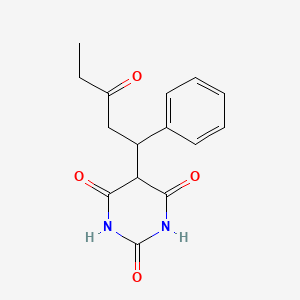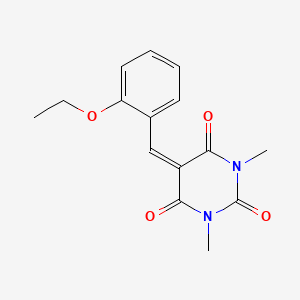
5-(3-oxo-1-phenylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(3-oxo-1-phenylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 5-(3-oxo-1-phenylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. It has also been suggested that the compound may act as a free radical scavenger, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-oxo-1-phenylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been found to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-oxo-1-phenylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and good yields. This makes it easier to conduct experiments and obtain reliable results. However, one of the limitations is that the compound is relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 5-(3-oxo-1-phenylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. These include:
1. Investigating the compound's potential as an antiviral and antibacterial agent.
2. Studying the compound's mechanism of action in more detail.
3. Investigating the compound's potential as a fluorescent probe for the detection of metal ions.
4. Studying the compound's potential use in the treatment of liver and kidney diseases.
5. Investigating the compound's potential as a neuroprotective agent.
Conclusion:
In conclusion, 5-(3-oxo-1-phenylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to explore its use in different fields.
Scientific Research Applications
5-(3-oxo-1-phenylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. It has been found to have anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antiviral and antibacterial agent. In addition, this compound has been investigated for its use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-(3-oxo-1-phenylpentyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-10(18)8-11(9-6-4-3-5-7-9)12-13(19)16-15(21)17-14(12)20/h3-7,11-12H,2,8H2,1H3,(H2,16,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXMMISIIBHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C1C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dihydroxy-5-(3-oxo-1-phenylpentyl)pyrimidin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B3838043.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838059.png)

![5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3838068.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838083.png)

![N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3838097.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3838099.png)